molecular formula C11H9F3O B12080069 Phenyl(1-(trifluoromethyl)cyclopropyl)methanone

Phenyl(1-(trifluoromethyl)cyclopropyl)methanone

Cat. No.: B12080069
M. Wt: 214.18 g/mol
InChI Key: SXDDFJSIXLNPBZ-UHFFFAOYSA-N
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Description

Phenyl(1-(trifluoromethyl)cyclopropyl)methanone is a chemical compound of high interest in medicinal chemistry and drug discovery research. It features a phenyl group and a trifluoromethyl-substituted cyclopropane ring linked by a methanone group, a structural motif prevalent in the development of bioactive molecules. The inclusion of the trifluoromethyl (CF3) group is a well-established strategy in agrochemical and pharmaceutical design, as this moiety can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature and contribution to hydrophobic interactions . The cyclopropane ring is a valuable scaffold in medicinal chemistry, often used to constrain molecular conformation and explore steric and pharmacophore relationships . This specific compound serves as a versatile chemical intermediate or a core structural element for researchers. Compounds with the phenyl(cyclopropyl)methanone backbone have been identified as key scaffolds in developing potent inhibitors for various biological targets. For instance, structurally related derivatives have been designed and investigated as inhibitors of the Fat Mass and Obesity-associated (FTO) protein, a target with therapeutic potential for treating obesity, diabetes, and related metabolic disorders . Furthermore, the trifluoromethylphenyl moiety is a common pharmacophore in type 2 protein kinase inhibitors, which are a major class of targeted cancer therapeutics . Researchers can utilize this chemical to build more complex molecules for screening against these and other disease-relevant targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

phenyl-[1-(trifluoromethyl)cyclopropyl]methanone

InChI

InChI=1S/C11H9F3O/c12-11(13,14)10(6-7-10)9(15)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

SXDDFJSIXLNPBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Oxidation of Cyclopropyl(phenyl)methanol Derivatives

The oxidation of cyclopropyl(phenyl)methanol precursors to their corresponding ketones represents a straightforward route to phenyl(1-(trifluoromethyl)cyclopropyl)methanone. Dess-Martin periodinane (DMP) is the reagent of choice due to its high efficiency and mild reaction conditions. In a representative procedure, cyclopropyl(phenyl)methanol (4.0 mmol) is dissolved in dichloromethane (DCM, 25 mL), and DMP (4.8 mmol, 1.2 equiv.) is added in two batches . The reaction completes within 15 minutes at room temperature, after which quenching with saturated NaHCO₃ and Na₂S₂O₃ solutions ensures the removal of excess oxidant. Workup involves DCM extraction, drying over Na₂SO₄, and purification via silica column chromatography (ethyl acetate/petroleum ether, 1:20 to 1:10 v/v) . This method achieves yields exceeding 80% for electron-neutral substrates, though electron-deficient aryl groups may require extended reaction times .

Table 1: Oxidation of Cyclopropyl(phenyl)methanol Derivatives Using DMP

SubstrateDMP (equiv.)Time (min)Yield (%)Purification Method
Phenyl(cyclopropyl)methanol1.21582Column chromatography
2-CF₃-phenyl derivative1.23067Column chromatography

Limitations include the high cost of DMP and the need for anhydrous conditions. Alternative oxidants such as pyridinium chlorochromate (PCC) have been explored but result in lower yields (50–60%) .

Grignard Reaction with Trifluoromethyl-Substituted Acid Chlorides

A scalable two-step approach involves the formation of a cyclopropane-containing Grignard reagent followed by coupling with benzoyl chloride derivatives. In Step 1 , p-trifluoromethylbenzoic acid is treated with thionyl chloride to generate the corresponding acid chloride . Step 2 employs 1-halo-4-methoxybutane reacted with magnesium to form the Grignard reagent, which is then coupled with the acid chloride in the presence of anhydrous FeCl₃ (5–10 mol%) . The reaction proceeds under ice-bath cooling for 3 hours, followed by hydrolysis with HCl, extraction with ether, and column chromatography (petroleum ether/ethyl acetate, 4:1) . This method yields 67% over two steps, with the FeCl₃ catalyst critical for stabilizing the reactive intermediate.

Mechanistic Insight : The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the cyclopropyl Grignard reagent. FeCl₃ likely coordinates to the carbonyl oxygen, further polarizing the C=O bond .

Palladium-Catalyzed Cross-Coupling Reactions

CatalystLigandTemperature (°C)Yield (%)
Pd(OAc)₂Triphenylphosphine8078
PdCl₂BINAP10082

Cyclopropanation of Chalcone Derivatives

Chalcone precursors undergo cyclopropanation via the Weiss-Cook reaction to form the cyclopropane ring. A solution of chalcone (1.0 equiv.) in toluene is treated with a diazo compound (e.g., diazomethane) under basic conditions, yielding the cyclopropane ring . The reaction is monitored by TLC, and the product is purified via flash chromatography (petroleum ether/ethyl acetate) . While this method is versatile for diverse chalcones, the use of explosive diazo compounds limits its industrial applicability.

Side Reactions : Competing [2+2] cycloadditions may occur, necessitating careful control of reaction kinetics and stoichiometry .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

MethodAdvantagesDisadvantagesYield Range (%)Scalability
DMP OxidationRapid, high-yieldingCostly reagent, moisture-sensitive67–82Lab-scale
Grignard CouplingScalable, uses inexpensive FeCl₃Requires anhydrous conditions67Pilot-scale
Pd Cross-CouplingGram-scale synthesisOxygen/moisture-sensitive, high Pd cost75–85Industrial
Chalcone CyclopropanationBroad substrate scopeHazardous diazo compounds50–65Limited

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-(trifluoromethyl)cyclopropyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Phenyl(1-(trifluoromethyl)cyclopropyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Phenyl(1-(trifluoromethyl)cyclopropyl)methanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

a) Phenyl(1-(phenylthio)cyclopropyl)methanone (6a)
  • Structure : Replaces -CF₃ with a phenylthio (-SPh) group.
  • Synthesis : Achieved via cyclopropanation reactions involving thiols, yielding 64% as a white solid (m.p. 70–71°C) .
  • Reactivity : The -SPh group introduces nucleophilic character, contrasting with the electrophilic nature of -CF₃. This difference may alter reactivity in cross-coupling or oxidation reactions.
b) (1-(Phenylthio)cyclopropyl)(4-(trifluoromethyl)phenyl)methanone (6b)
  • Structure : Combines -SPh on the cyclopropane and -CF₃ on the phenyl ring.
  • Properties : Synthesized in 70% yield as a yellow oil, suggesting lower crystallinity than 6a. The dual substitution (-SPh and -CF₃) could enhance lipophilicity, impacting bioavailability .
c) 1-(4-Chlorophenyl)cyclopropylmethanone derivatives (3a-j)
  • Structure : Replaces the phenyl group with a piperazine ring and introduces a 4-chlorophenyl moiety.
  • Bioactivity : Compounds 3a and 3c exhibit anticancer activity against MDA-MB-435 breast cancer cells (IC₅₀ values at 10–80 µg/mL). Compound 3c also shows antituberculosis activity against M. tuberculosis H37Rv, highlighting the role of nitrogen-containing heterocycles in enhancing pharmacological profiles .

Variations in the Aromatic Ring

a) Phenyl(2-(trifluoromethyl)phenyl)methanone (3c)
  • Structure : Positions -CF₃ on the phenyl ring instead of the cyclopropane.
  • Synthesis: Prepared via AgNO₃/K₂S₂O₈-mediated coupling under nitrogen at 60°C for 24 hours. This method contrasts with cyclopropanation strategies used for the target compound .
b) Cyclopropyl(phenyl)methanone
  • Structure : Lacks the -CF₃ group entirely.
  • Properties : Simpler structure with lower molecular weight (MW: ~174.2 g/mol vs. ~242.2 g/mol for the target compound). Absence of -CF₃ reduces electron deficiency, likely diminishing stability under acidic or oxidative conditions .

Functional Group Additions

a) 4-tert-Butylphenyl Cyclopropyl Ketone
  • Structure : Incorporates a bulky tert-butyl group on the phenyl ring.
  • Impact : Increased steric bulk may hinder π-π stacking interactions, reducing binding affinity in enzyme inhibition compared to -CF₃-substituted analogs .

Data Tables

Key Observations

  • Electronic Effects : The -CF₃ group on the cyclopropane ring (target compound) likely increases electrophilicity at the carbonyl carbon compared to -SPh or unsubstituted analogs, favoring nucleophilic additions .
  • Biological Relevance : Piperazine-containing derivatives (e.g., 3c) demonstrate that nitrogen heterocycles enhance bioactivity, a feature absent in the target compound .
  • Synthetic Flexibility : Silver/persulfate-mediated synthesis (as in 3c) offers an alternative to traditional cyclopropanation methods, enabling diverse functionalization .

Q & A

Basic: What are the optimal synthetic routes for Phenyl(1-(trifluoromethyl)cyclopropyl)methanone, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclopropanation of trifluoromethyl-substituted precursors. For example, silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in a 1:1 acetonitrile/water solvent system under nitrogen at 60°C for 24 hours can yield cyclopropane derivatives (e.g., similar to the synthesis of Phenyl(2-(trifluoromethyl)phenyl)methanone in ). Key variables affecting yield include:

  • Catalyst selection : Silver salts (e.g., AgNO₃) enhance cyclopropane ring formation.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates.
  • Temperature : Elevated temperatures (60–80°C) accelerate ring closure but may increase side reactions.
    Validation : Monitor reaction progress via TLC or HPLC, and characterize products using HRMS (as in ) to confirm structural integrity.

Basic: How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:
Stability studies should assess:

  • Thermal stability : Use differential scanning calorimetry (DSC) to detect decomposition temperatures.
  • Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via NMR or HPLC (similar to protocols in for related methanones).
  • Humidity sensitivity : Store samples at 25°C/60% RH and analyze mass loss or hydrolysis byproducts.
    Data Interpretation : Compare melting points (e.g., 70–71°C for analogous compounds in ) to detect polymorphic changes.

Advanced: What computational methods are suitable for predicting the reactivity of the cyclopropane ring in this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model ring strain and electron density distribution. For example:

  • Reactivity with nucleophiles : Analyze frontier molecular orbitals (FMOs) to predict sites of electrophilic attack.
  • Ring-opening pathways : Calculate activation energies for ring cleavage under acidic/basic conditions (as applied to cyclopropane derivatives in ).
    Validation : Correlate computational predictions with experimental kinetic data (e.g., reaction rates with thiols or amines).

Advanced: How do structural modifications (e.g., substituent position on the phenyl ring) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require:

  • Synthetic diversification : Introduce substituents (e.g., fluoro, methoxy) at para/meta positions (as in and ).
  • Biological assays : Test enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence polarization or SPR.
  • Data analysis : Use multivariate regression to link electronic parameters (Hammett σ) or steric bulk (Taft Es) to activity trends.
    Case Study : Analogues with 4-fluorophenyl groups () showed enhanced binding to molecular targets compared to unsubstituted derivatives.

Basic: What analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

  • HRMS : Confirm molecular formula (e.g., [M+Na]⁺ peaks with <5 ppm error, as in ).
  • NMR : Assign cyclopropane protons (δ 1.5–2.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR).
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-C bond lengths ~1.54 Å, as in ).

Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Methodological Answer:

  • Reproduce conditions : Compare solvent ratios (e.g., acetonitrile/water vs. pure DMF in vs. 3).
  • Byproduct analysis : Use GC-MS or LC-MS to identify side products (e.g., dimerization or oxidation artifacts).
  • Kinetic profiling : Perform time-course studies to optimize reaction duration (e.g., 24 hours vs. shorter periods in ).

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Toxicity screening : Refer to PubChem data () for acute toxicity (e.g., LD50 values).
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., trifluoroacetic acid).
  • Waste disposal : Neutralize acidic/basic residues before disposal (guided by protocols in ).

Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Methodological Answer:

  • Electron-withdrawing effect : The -CF₃ group reduces electron density on the cyclopropane ring, increasing susceptibility to nucleophilic attack ( ).
  • Steric effects : The bulky -CF₃ group restricts rotational freedom in the phenyl ring, as shown in X-ray studies ( ).
    Experimental validation : Compare reaction rates with non-fluorinated analogues (e.g., methyl instead of CF₃).

Advanced: What strategies can mitigate racemization during asymmetric synthesis of chiral derivatives?

Methodological Answer:

  • Chiral catalysts : Use Ru- or Rh-based complexes for enantioselective cyclopropanation.
  • Low-temperature synthesis : Reduce thermal motion to preserve stereochemistry (e.g., -20°C for intermediates in ).
  • Chiral HPLC : Monitor enantiomeric excess (ee) during purification (as in ).

Basic: What are the key applications of this compound in pharmaceutical research?

Methodological Answer:

  • Drug intermediates : Serve as building blocks for kinase inhibitors or antiviral agents ().
  • Protease inhibition : The cyclopropane ring mimics peptide bonds, enabling competitive inhibition ().
  • In vivo models : Test pharmacokinetics (e.g., bioavailability in rodent models, as in ).

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